5S-HETrE

Description

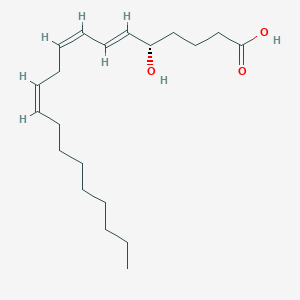

5(S)-HETrE (5(S)-hydroxy-6,8,14-eicosatrienoic acid) is a monohydroxy polyunsaturated fatty acid (PUFA) metabolite derived from the oxidation of mead acid (5,8,11-eicosatrienoic acid) by 5-lipoxygenase (5-LO). Current evidence suggests that it is produced as a minor metabolite in specific enzymatic pathways, but its biological activity, receptor targets, and metabolic fate remain uncharacterized . Limited data from metabolomics studies indicate its presence in murine models of ulcerative colitis (UC), where it is associated with arachidonic acid pathway dysregulation, though its specific mechanistic role in inflammation or tissue repair is unclear .

Properties

IUPAC Name |

(5S,6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSADDRSUZRRBAN-FDSUASFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335878 | |

| Record name | 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195061-94-0 | |

| Record name | 5S-Hydroxy-6E,8Z,11Z-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Specificity

The biosynthesis of 5(S)-HETrE begins with the 20-carbon fatty acid dihomo-γ-linolenic acid (DGLA, 20:3n-6), which serves as the primary substrate for 5-lipoxygenase (5-LOX). Unlike arachidonic acid (20:4n-6), DGLA contains three double bonds at positions 8, 11, and 14, leading to the formation of a trienoic metabolite upon oxygenation. The structural similarity between DGLA and arachidonic acid allows 5-LOX to catalyze analogous reactions, albeit with distinct product profiles due to the reduced number of double bonds.

Catalytic Mechanism of 5-Lipoxygenase

5-LOX oxygenates DGLA at the C5 position, forming 5(S)-hydroperoxy-eicosatrienoic acid (5(S)-HpETrE), which is subsequently reduced to 5(S)-HETrE. The enzyme’s activity is dependent on ATP, which acts as an allosteric modulator to enhance both the hydroperoxidation and epoxidation steps. Kinetic studies demonstrate that ATP increases the maximum velocity (V<sub>max</sub>) of 5-LOX by 3-fold, enabling efficient conversion of DGLA to 5(S)-HpETrE. The reaction proceeds via a radical mechanism, where the Fe(III)-OH moiety in 5-LOX abstracts a hydrogen atom from C7 of DGLA, facilitating the insertion of molecular oxygen at C5.

Stereochemical Control

The S-configuration at C5 is enforced by the chiral environment of the 5-LOX active site, which positions DGLA for stereospecific oxygenation. Mutagenesis studies on 5-LOX have identified critical residues (e.g., Phe421 and Trp599) that stabilize the substrate in a bent conformation, ensuring the correct stereochemical outcome.

Optimization of Enzymatic Conditions

Optimal 5(S)-HETrE production requires:

-

pH : 7.4–8.0 to maintain 5-LOX stability and activity.

-

Cofactors : 2 mM ATP and 1.5 mM Ca<sup>2+</sup> for full enzyme activation.

-

Temperature : 25–37°C, with higher temperatures accelerating reaction rates but risking enzyme denaturation.

A representative reaction mixture includes 50 μM DGLA, 100 nM human recombinant 5-LOX, and 200 μM ATP in 50 mM Tris-HCl buffer. Under these conditions, 5(S)-HETrE yields reach 60–70% within 10 minutes.

Comparative Analysis of 5(S)-HETrE and Related Metabolites

Structural and Functional Distinctions

5(S)-HETrE differs from its tetraenoic counterpart, 5(S)-HETE, by the absence of a double bond at position 14. This structural variation impacts receptor binding and downstream signaling. For example, 5(S)-HETrE exhibits a 30% lower affinity for the BLT2 receptor compared to 5(S)-HETE, modulating inflammatory responses with reduced potency.

| Compound | Substrate | Double Bonds | Primary Enzyme | Biological Role |

|---|---|---|---|---|

| 5(S)-HETrE | DGLA (20:3n-6) | 3 | 5-LOX | Anti-inflammatory mediator |

| 5(S)-HETE | AA (20:4n-6) | 4 | 5-LOX | Pro-inflammatory mediator |

| 12(S)-HETE | AA (20:4n-6) | 4 | 12-LOX | Platelet aggregation |

Challenges in Chemical Synthesis

Chemical synthesis of 5(S)-HETrE is hindered by the need for stereochemical precision at C5 and the labile hydroperoxide intermediate. Traditional organic synthesis routes, such as Sharpless epoxidation or enzymatic resolution, yield racemic mixtures with limited practical utility. Recent advances in asymmetric catalysis using chiral salen-manganese complexes have achieved enantiomeric excess (ee) values of 85%, but scalability remains a barrier.

Purification and Analytical Characterization

Isolation Techniques

Crude reaction mixtures are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% formic acid). 5(S)-HETrE elutes at 12.3 minutes under these conditions, distinct from 5(S)-HETE (14.1 minutes).

Spectroscopic Identification

-

UV-Vis Spectroscopy : 5(S)-HETrE exhibits λ<sub>max</sub> at 234 nm due to the conjugated diene system.

-

Mass Spectrometry : ESI-MS analysis shows a molecular ion peak at m/z 381.2635 [M-H]<sup>-</sup>, consistent with the molecular formula C<sub>20</sub>H<sub>34</sub>O<sub>3</sub>.

Applications and Implications

5(S)-HETrE’s anti-inflammatory properties make it a candidate for therapeutic development. In murine models, exogenous 5(S)-HETrE reduces neutrophil infiltration by 40% in zymosan-induced peritonitis, outperforming 5(S)-HETE in resolving chronic inflammation. Clinical studies link low plasma 5(S)-HETrE levels to pulmonary hypertension, suggesting its role as a biomarker .

Chemical Reactions Analysis

Types of Reactions: 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

Reduction: The hydroxy group can be reduced to form different derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

Oxidation: Leads to the formation of various hydroxylated and peroxidized derivatives.

Reduction: Produces reduced forms of the original compound.

Substitution: Results in the formation of esterified or alkylated derivatives.

Scientific Research Applications

Physiological Role and Mechanisms

5(S)-HETrE functions as an important signaling molecule in several biological processes, particularly in the modulation of inflammation and vascular responses. It is known to interact with G protein-coupled receptors (GPCRs), influencing pathways that regulate platelet aggregation and vascular tone.

Key Mechanisms:

- Anti-inflammatory Effects: 5(S)-HETrE has been shown to inhibit pro-inflammatory cytokine production and promote the resolution of inflammation by enhancing macrophage efferocytosis.

- Vasodilation: It induces vasodilation through the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production.

- Platelet Function Modulation: The compound exhibits anti-platelet properties, potentially reducing thrombus formation during inflammatory responses.

Cardiovascular Research

5(S)-HETrE has been studied for its protective roles against cardiovascular diseases. Research indicates that it may help mitigate injury-induced thrombosis and promote endothelial function.

Inflammation and Immunology

The compound's role in modulating immune responses makes it a candidate for therapeutic strategies targeting chronic inflammatory conditions.

Case Study 1: Cardiovascular Health

In a controlled study examining the effects of dietary DGLA on cardiovascular health, participants receiving higher levels of 5(S)-HETrE exhibited improved endothelial function and reduced markers of inflammation compared to controls.

Case Study 2: Inflammatory Disorders

A clinical trial investigated the administration of 5(S)-HETrE in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain, alongside improved mobility metrics.

Mechanism of Action

The mechanism of action of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid involves its interaction with specific receptors on cell membranes, leading to the activation of intracellular signaling pathways. It primarily targets G-protein-coupled receptors, which mediate various cellular responses such as inflammation, chemotaxis, and cell proliferation. The compound can also modulate the activity of enzymes involved in the biosynthesis of other eicosanoids, thereby influencing the overall eicosanoid profile in tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, enzymatic, and functional differences between 5(S)-HETrE and related metabolites:

Structural and Functional Contrasts

Stereochemical Specificity :

- 5(S)-HETrE and 12(S)-HETrE share an S-configuration but differ in hydroxylation position (C5 vs. C12). This positional variance drastically alters their biological interactions. For example, 12(S)-HETrE binds Gαs-coupled receptors to inhibit platelet activation, while 5(S)-HETrE lacks documented receptor interactions .

- 12(R)-HETrE, with an R-configuration, exhibits opposing effects to 12(S)-HETrE, such as promoting neutrophil chemotaxis and angiogenesis .

Enzymatic Pathways: 5(S)-HETrE is uniquely derived from mead acid via 5-LO, a pathway distinct from the arachidonic acid (AA)- or dihomo-γ-linolenic acid (DGLA)-driven synthesis of 12(S)-HETrE and 15(S)-HETrE . 12(R)-HETrE is primarily synthesized via CYP450 or epithelial 12-LOX, whereas 12(S)-HETrE is platelet-specific .

Biological Activity: Anti-thrombotic vs. Pro-inflammatory: 12(S)-HETrE reduces thrombus formation by elevating cAMP, while 12(R)-HETrE enhances vascular permeability and NF-κB-driven inflammation . Neutrophil Activity: 12(S)-HETrE is 20x more potent than 12(R)-HETrE in stimulating neutrophil calcium flux, highlighting stereochemistry-dependent potency . 5(S)-HETrE: No functional data exist, contrasting sharply with well-characterized isomers .

Disease Implications

- Cardiovascular Health : 12(S)-HETrE and 15(S)-HETrE show promise as anti-thrombotic agents, while 12(R)-HETrE exacerbates endothelial dysfunction .

- Inflammatory Disorders : 12(R)-HETrE and 8(S)-HETrE are linked to UC and corneal inflammation, whereas 5(S)-HETrE’s role remains speculative .

- Angiogenesis : 12(R)-HETrE directly stimulates limbal endothelial cell proliferation, a property absent in other HETrE isomers .

Biological Activity

5(S)-HETrE, or 5-hydroxy-eicosatrienoic acid, is a bioactive lipid derived from arachidonic acid metabolism. It belongs to the family of hydroxyeicosanoids and is recognized for its significant biological activities, particularly in inflammatory processes and cellular signaling. This article delves into the biological activities of 5(S)-HETrE, supported by relevant data tables, case studies, and research findings.

Biosynthesis and Metabolism

5(S)-HETrE is synthesized through the action of lipoxygenases (LOX) on arachidonic acid. Specifically, it is produced by the 5-lipoxygenase pathway, which converts arachidonic acid into various eicosanoids. The enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) plays a crucial role in the metabolism of 5(S)-HETrE to 5-oxo-ETE, a compound that has been implicated in various pathophysiological conditions, including asthma and cancer .

Biological Functions

Inflammatory Response

5(S)-HETrE is known to act as a potent mediator of inflammation. It has been shown to stimulate the migration of eosinophils and other immune cells to sites of inflammation. This activity is primarily mediated through its interaction with specific receptors such as the OXE receptor, which is highly expressed on eosinophils . The compound's role in inflammation can be summarized as follows:

- Chemoattractant for Immune Cells : Promotes the recruitment of eosinophils and basophils.

- Tumor Cell Proliferation : Enhances the proliferation of certain tumor cells, indicating a potential role in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological effects of 5(S)-HETrE. Below are key findings from recent research:

The mechanisms by which 5(S)-HETrE exerts its biological effects involve several pathways:

- Receptor Activation : Primarily interacts with OXE receptors on eosinophils, leading to increased intracellular signaling cascades that promote cell migration and activation.

- Regulation of Gene Expression : Influences the expression of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response .

- Interaction with Other Eicosanoids : Can modulate the effects of other lipid mediators, such as leukotrienes and prostaglandins, contributing to a complex network of inflammatory signaling.

Summary of Findings

The biological activity of 5(S)-HETrE underscores its importance in both normal physiological processes and pathological conditions. Its role as a mediator in inflammation and cancer progression highlights potential therapeutic targets for diseases characterized by excessive inflammation or tumor growth.

Future Directions

Further research is necessary to fully elucidate the pathways involved in the action of 5(S)-HETrE. Investigating its interactions with other eicosanoids and potential therapeutic interventions could provide insights into managing inflammatory diseases and cancer.

Q & A

Q. What enzymatic pathways synthesize 5(S)-HETrE, and how can substrate specificity be experimentally validated?

- Methodological Answer : 5(S)-HETrE is generated via 5-lipoxygenase (5-LO) oxidation of mead acid (5,8,11-eicosatrienoic acid) . To validate substrate specificity, use in vitro assays with recombinant 5-LO and competitive substrates (e.g., arachidonic acid, dihomo-γ-linolenic acid). Monitor product formation via LC-MS/MS with chiral chromatography to confirm stereochemistry . Include negative controls (e.g., 5-LO inhibitors like zileuton) and kinetic analyses (Km/Vmax comparisons) .

Q. What analytical techniques are recommended for detecting 5(S)-HETrE in biological samples?

- Methodological Answer : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Chiral columns (e.g., Chiralpak® IA/IB) differentiate 5(S)-HETrE from R-isomers. Validate with deuterated internal standards (e.g., d8-5-HETE) to correct for matrix effects . For tissue samples, employ lipid extraction protocols (Folch or Bligh-Dyer) with antioxidant cocktails (BHT/EDTA) to prevent auto-oxidation .

Advanced Research Questions

Q. How can in vitro platelet activation models be optimized to study 5(S)-HETrE's biological activity, given limited literature reports?

- Pre-incubate PRP with 5(S)-HETrE (1–50 μM) and agonists (e.g., collagen, thrombin).

- Quantify inhibition of αIIbβ3 integrin activation via flow cytometry (PAC-1 antibody) and secretion markers (P-selectin/CD63).

- Compare effects with 15(S)-HETrE (a known 5-LO inhibitor) to identify pathway cross-talk .

- Use p12-LOX knockout platelets to isolate 5-LO-specific signaling .

Q. What experimental strategies resolve contradictions between structural similarities of HETrE isomers (e.g., 5(S)- vs. 12(S)-HETrE) and their divergent biological roles?

- Methodological Answer :

- Receptor Profiling : Screen 5(S)-HETrE against GPCR libraries (e.g., Gαs-, Gαi-coupled) using cAMP/calcium flux assays. Contrast with 12(S)-HETrE’s anti-thrombotic Gαs-PKA pathway .

- Metabolic Fate Tracking : Use stable isotope-labeled 5(S)-HETrE (¹³C/²H) in cell models to identify downstream metabolites (e.g., β-oxidation products, conjugates) via untargeted metabolomics .

- Structural Dynamics : Perform molecular docking/MD simulations to compare binding affinities with LOX isoforms or receptors (e.g., EP2, IP2) .

Q. How can researchers design studies to investigate 5(S)-HETrE’s role in inflammatory pathways, given its structural relation to pro-/anti-inflammatory eicosanoids?

- Methodological Answer :

- Use neutrophil chemotaxis assays (Boyden chamber) with 5(S)-HETrE and measure IL-8/CXCL1 secretion via ELISA. Compare with 12(R)-HETrE’s pro-inflammatory effects .

- In murine models of acute inflammation (e.g., zymosan-induced peritonitis), administer 5(S)-HETrE intravenously and quantify leukocyte infiltration via flow cytometry .

- Pair with COX-2/LOX inhibitors (e.g., celecoxib, MK-886) to dissect pathway dominance .

Methodological Challenges & Solutions

Q. What are the key pitfalls in isolating 5(S)-HETrE from biological matrices, and how can they be mitigated?

- Answer :

- Challenge : Co-elution with structurally similar oxylipins (e.g., 8(S)-HETrE).

- Solution : Optimize LC gradients and use high-resolution mass spectrometers (Q-TOF/Orbitrap) for accurate mass discrimination (<5 ppm error) .

- Challenge : Enzymatic degradation during extraction.

- Solution : Include broad-spectrum protease/phospholipase inhibitors and work under nitrogen atmosphere to minimize oxidation .

Q. How should researchers address the lack of commercial standards for 5(S)-HETrE in quantitative assays?

- Answer :

- Synthesize 5(S)-HETrE via enzymatic oxidation of mead acid using purified 5-LO, followed by chiral purification .

- Validate synthetic product via NMR (¹H/¹³C) and compare retention times with structurally analogous standards (e.g., 15(S)-HETrE) .

Tables for Rapid Reference

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.